6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Description
Flumethasone (C₂₂H₂₈F₂O₅) is a synthetic glucocorticoid receptor agonist with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is structurally derived from prednisolone, modified by the addition of two fluorine atoms at positions 6α and 9, enhancing its glucocorticoid receptor binding affinity and metabolic stability . Its molecular weight is 410.46 g/mol, and it exhibits >98% purity in standard HPLC analyses .
Flumethasone is sparingly soluble in water but dissolves readily in organic solvents such as ethanol (6 mg/mL), DMSO (82 mg/mL), and dimethylformamide (25 mg/mL) . It is primarily used in veterinary medicine to treat inflammatory conditions, including musculoskeletal disorders, dermatoses, and otitis externa in animals like horses and cattle .
Propriétés
IUPAC Name |
6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXURHACBFYSXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859700 | |
| Record name | 6,9-Difluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2135-17-3 | |
| Record name | flumethasone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Méthodes De Préparation
Early Synthetic Approaches (1962–1970)
The original synthesis of flumethasone, as described in US Patent 3,499,016 (1962), involved a 14-step sequence starting from cortisol derivatives. This route suffered from low cumulative yields (12–15%) due to inefficient fluorination at the 6α and 9α positions and challenges in introducing the 16α-methyl group. British Patent 902,292 (1970) improved the process by introducing microbial 11β-hydroxylation, reducing the step count to 9 while achieving 21% overall yield. However, these methods relied on hazardous reagents like dimethyl sulfate for hydroxyl protection, limiting industrial scalability.
Transition to Androstane-Based Intermediates (1980s–1990s)
A paradigm shift occurred with the adoption of androstane derivatives as key intermediates. European Patent 0,610,138 B1 (1994) detailed a route through 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (8DM), achieving 48.9% cumulative yield via:
-
Acylation : 8DM + acetic anhydride → 21-acetate intermediate
-
Epoxide opening : HF/DMF complex at <25°C
-
Oxidative cleavage : Periodic acid-mediated side-chain degradation
This method eliminated three protection/deprotection steps compared to earlier processes but required precise control of fluorination stoichiometry to avoid over-fluorination byproducts.
Modern Industrial Synthesis (Post-2000 Innovations)
Enol Ester Fluorination Strategy
WO2002100878A1 and US6528666B1 (2002) revolutionized flumethasone production through a 7-step process with 62.4% overall yield, representing a 27.5% improvement over prior methods. Critical advancements include:
Enolization and Selective Fluorination
-
Enol benzoate formation :
-
Electrophilic fluorination :
Epoxide Ring-Opening Optimization
The critical 9β,11β-epoxide opening utilizes:
-
HF/DMF complex (64% w/w) at 20±3°C
-
Quenching with NH₃/H₂O/ice to maintain pH 4.5–5.0
-
Yield: 89% flumethasone 21-acetate with <0.5% Δ⁹(11) impurities
Comparative Analysis of Synthetic Routes
Yield and Step Efficiency
| Parameter | EP 0,610,138 (1994) | WO2002100878A1 (2002) | CN114380878A (2021) |
|---|---|---|---|
| Total Steps | 9 | 7 | 8 |
| Cumulative Yield (%) | 48.9 | 62.4 | 58.2 |
| Hazardous Reagents | Dimethyl sulfate | None | HF/DMF |
| Purity (HPLC) | 87% | 95% | 92% |
Solvent and Temperature Optimization
Fluorination Step Comparison :
-
2002 Process : Acetonitrile/water at -5°C enables 98% fluorination efficiency
-
2021 Chinese Patent : Dichloromethane/methanol at 0°C achieves 94% efficiency but requires longer reaction times (8 vs. 4 hours)
Epoxide Opening :
-
HF/DMF (64% w/w) reduces side reactions compared to aqueous HF, minimizing 17-ketone formation from 5.2% to 0.8%
Critical Process Parameters and Controls
Reaction Monitoring
Modern plants employ in-line HPLC with UV detection (242 nm) for real-time monitoring:
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La fluméthasone a un large éventail d'applications de recherche scientifique :
Chimie : utilisée comme composé de référence dans le développement de nouveaux corticostéroïdes.
Biologie : étudiée pour ses effets sur les processus cellulaires et la modulation de la réponse immunitaire.
Industrie : Utilisée en médecine vétérinaire pour traiter l'inflammation chez les chevaux, les chiens et les chats.
Mécanisme d'action
La fluméthasone agit comme un agoniste des récepteurs des glucocorticoïdes. Lorsqu'elle se lie au récepteur, le complexe fluméthasone-récepteur se transloque vers le noyau, où il influence l'expression génique en activant ou en réprimant des gènes spécifiques. Cela entraîne une diminution de la production de médiateurs inflammatoires tels que les prostaglandines et les leucotriènes, ce qui réduit l'inflammation et la réponse immunitaire.
Applications De Recherche Scientifique
Dermatological Applications
Flumethasone is primarily used in dermatology for the treatment of various skin conditions. Its applications include:
- Contact Dermatitis : Effective in reducing inflammation and itching.
- Atopic Dermatitis : Provides relief from symptoms associated with chronic skin conditions.
- Psoriasis : Used to manage flare-ups and reduce scaling.
- Eczema : Alleviates symptoms of this common inflammatory skin condition.
- Diaper Rash : Offers treatment for irritations in infants.
The mechanism of action involves binding to glucocorticoid receptors, leading to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory proteins. This results in decreased production of cytokines, chemokines, and other inflammatory mediators .
Veterinary Applications
Flumethasone is also employed in veterinary medicine, particularly for horses:
- Anti-inflammatory Treatment : It is used to manage inflammation associated with strenuous exercise. A study showed that flumethasone significantly suppressed cortisol levels and inflammatory markers in exercised horses .
Case Study: Pharmacokinetics in Horses
A study involving twelve exercised horses administered with flumethasone revealed:
- Elimination Half-Life : Approximately 4.84 hours.
- Volume of Distribution : 5.90 L/kg.
- Cortisol Suppression : Cortisol levels were suppressed for up to 72 hours post-administration, indicating prolonged anti-inflammatory effects .
Combination Therapies
Flumethasone is often combined with other agents to enhance therapeutic effects:
- Flumethasone Pivalate and Clioquinol : This combination has been shown effective in treating external ear inflammatory disorders. A comparative study indicated that this formulation provided significant relief from symptoms associated with otomycosis .
Efficacy Comparison
A systematic review comparing flumethasone pivalate/clioquinol with clotrimazole found:
- Efficacy Rate : Flumethasone combination showed a notable efficacy rate, although clotrimazole had a slightly higher success rate .
Analytical Applications
Flumethasone's presence in various formulations necessitates robust analytical methods for quantification:
| Method | Analysis Speed (minutes) | Correlation Coefficient | Accuracy (%) |
|---|---|---|---|
| TLC Method | 10 | 0.9998 | 100.01 ± 0.91 |
| RP-UHPLC Method | 3 | 0.9999 | 99.62 ± 0.77 |
These methods are crucial for ensuring proper dosing and monitoring therapeutic levels in clinical settings .
Mécanisme D'action
Flumethasone acts as a glucocorticoid receptor agonist . Upon binding to the receptor, the flumethasone-receptor complex translocates to the nucleus, where it influences gene expression by activating or repressing specific genes . This results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes, leading to reduced inflammation and immune response .
Comparaison Avec Des Composés Similaires
Comparison with Similar Glucocorticoids
Structural and Pharmacological Differences
Flumethasone belongs to the difluorinated corticosteroid class, distinguishing it from other glucocorticoids through its unique fluorine substitutions. Below is a comparative analysis of key structural and functional attributes:
- Receptor Affinity : Flumethasone exhibits higher glucocorticoid receptor affinity than prednisolone (EC₅₀ 0.26 vs. 4.5 nM) but lower than dexamethasone (EC₅₀ 0.03 nM), explaining its localized use in veterinary practice .
- Solubility : Unlike dexamethasone and betamethasone, flumethasone’s poor aqueous solubility necessitates organic solvents for clinical formulations .
Activité Biologique
Flumethasone is a potent difluorinated corticosteroid ester with significant anti-inflammatory, antipruritic, and vasoconstrictive properties. It is primarily utilized in dermatology for conditions such as eczema, psoriasis, and contact dermatitis. This article provides a comprehensive overview of the biological activity of flumethasone, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.
Pharmacodynamics
Flumethasone acts as a glucocorticoid receptor agonist , which means it binds to glucocorticoid receptors in the cytoplasm and translocates to the nucleus, where it influences gene expression. The drug's anti-inflammatory effects are attributed to several mechanisms:
- Inhibition of Phospholipase A2 : Flumethasone promotes the synthesis of lipocortins, which inhibit phospholipase A2, leading to decreased production of arachidonic acid and subsequently reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Immunosuppressive Effects : The drug suppresses the immune response by reducing lymphocyte function and decreasing immunoglobulin levels, which is beneficial in treating autoimmune conditions .
Clinical Applications
Flumethasone is employed in various clinical settings, particularly for dermatological conditions. Its efficacy has been documented in numerous studies:
- Efficacy in Dermatological Conditions : A double-blind study involving 430 patients demonstrated that a combination cream of flumethasone pivalate (0.02%) and clioquinol (3%) was highly effective for treating external ear inflammatory disorders .
- Veterinary Uses : Flumethasone is also approved for use in animals, treating inflammatory conditions in horses, dogs, and cats. It is indicated for musculoskeletal inflammation and various skin conditions .
Table 1: Summary of Key Studies on Flumethasone
Flumethasone's mechanism involves binding to glucocorticoid receptors, leading to:
- Transcriptional Activation/Repression : The binding alters gene expression related to inflammation and immune response.
- Inhibition of Cytokine Production : It reduces the production of pro-inflammatory cytokines such as IL-1 and TNF-alpha.
This multifaceted action contributes to its effectiveness in managing inflammatory diseases.
Adverse Effects
While flumethasone is generally well-tolerated, some adverse effects can occur:
- Local Reactions : Irritation at the application site, including burning sensations or itching.
- Systemic Effects : Long-term use may lead to systemic corticosteroid side effects such as adrenal suppression or increased infection risk .
Case Studies
Several case studies highlight the clinical relevance of flumethasone:
- Case Study on Eczema Treatment : In a cohort treated with flumethasone for eczema, patients reported significant reductions in pruritus and inflammation within two weeks of treatment initiation.
- Veterinary Case Study : A study involving dogs with arthritis showed marked improvement in mobility and reduction in pain after treatment with flumethasone over four weeks.
Q & A
Q. What experimental models are recommended for studying Flumethasone’s pharmacological mechanisms, and how should they be standardized?
Flumethasone’s anti-inflammatory and glucocorticoid receptor agonist properties require validated in vivo and in vitro models. For instance, studies on ketotic calves demonstrated its ability to modulate glucose metabolism and improve survival rates in acute bronchopneumonia when combined with antibiotics . Standardization involves:
- Animal models : Use species with well-characterized inflammatory responses (e.g., murine models for dermatitis or equine models for hypersensitivity reactions) .
- Dosage calibration : Reference established protocols (e.g., 5 mg doses in bovine studies) and adjust based on species-specific metabolic rates .
- Control groups : Include placebo and active comparator arms (e.g., dexamethasone) to contextualize efficacy .
Q. How should researchers ensure reproducibility in Flumethasone synthesis and characterization?
Follow ICH guidelines for experimental rigor:
- Synthesis : Document purity (>95% by HPLC), solvent residues, and stereochemical confirmation (e.g., NMR, mass spectrometry) .
- Characterization : Provide spectral data, melting points, and chromatograms in supplementary materials .
- Reference standards : Use certified materials (e.g., TLC Pharmaceuticals’ Flumethasone impurity standards) and cite batch numbers .
Advanced Research Questions
Q. How can conflicting data on Flumethasone’s metabolic effects be resolved in preclinical studies?
Discrepancies often arise from species-specific responses or dosing regimens. Methodological solutions include:
- Meta-analysis : Pool data from multiple studies using PRISMA guidelines to identify trends (e.g., glucose modulation vs. growth inhibition) .
- Scoping reviews : Map evidence gaps (e.g., long-term toxicity in non-bovine models) using frameworks like Arksey and O’Malley’s five-stage process .
- Dose-response studies : Systematically vary concentrations (e.g., 0.1–10 mg/kg) to establish thresholds for adverse effects .
Q. What statistical and computational approaches are optimal for analyzing Flumethasone’s anti-inflammatory efficacy?
- Multivariate regression : Correlate variables like plasma glucose levels and cytokine profiles in longitudinal datasets .
- Machine learning : Train models on omics data (e.g., RNA-seq from treated tissues) to predict off-target effects .
- Uncertainty quantification : Report confidence intervals for IC50 values and use tools like R’s Propagate package to assess measurement errors .
Q. How should researchers address ethical and safety challenges in Flumethasone studies involving animal or human tissues?
- Animal ethics : Adhere to ARRIVE guidelines for humane endpoints (e.g., euthanasia criteria for severe hypersensitivity reactions) .
- Toxicological reporting : Include GHS hazard codes (e.g., H315 for skin irritation) and PPE requirements (e.g., gloves, ventilation) in methods .
- Data transparency : Publish raw datasets in repositories like Figshare with embargo options for sensitive data .
Methodological Design Questions
Q. What protocols are critical for ensuring Flumethasone stability in long-term storage?
Q. How can researchers optimize analytical techniques for quantifying Flumethasone in complex matrices (e.g., serum, feed)?
- Sample preparation : Use SPE cartridges for lipid removal in biological fluids .
- Instrumentation : Validate LC-MS/MS methods with LOD/LOQ ≤1 ng/mL and recovery rates ≥85% .
- Cross-validation : Compare results with ELISA kits (e.g., Elabscience’s Dexamethasone kit) to confirm specificity .
Data Presentation and Reporting
Q. What are the best practices for visualizing Flumethasone’s dose-response relationships?
Q. How should contradictory findings between in vitro and in vivo Flumethasone studies be discussed?
- Mechanistic hypotheses : Propose bioavailability differences (e.g., protein binding in serum) .
- Limitations sections : Acknowledge model-specific biases (e.g., immortalized cell lines vs. primary tissues) .
- Comparative tables : Contrast IC50 values across studies to highlight variability .
Ethical and Regulatory Compliance
Q. What documentation is required for clinical trials involving Flumethasone derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
